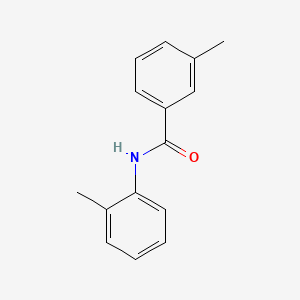

3-methyl-N-(2-methylphenyl)benzamide

Description

BenchChem offers high-quality 3-methyl-N-(2-methylphenyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-methyl-N-(2-methylphenyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-N-(2-methylphenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO/c1-11-6-5-8-13(10-11)15(17)16-14-9-4-3-7-12(14)2/h3-10H,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQBLPLOTLDOUGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NC2=CC=CC=C2C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 3-methyl-N-(2-methylphenyl)benzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound 3-methyl-N-(2-methylphenyl)benzamide. The document delves into its chemical structure, physicochemical properties, and a probable synthesis pathway. While specific experimental data for this compound is limited in publicly accessible literature, this guide synthesizes available information and provides comparative data from closely related analogs to offer valuable insights for researchers. The guide is structured to provide a foundational understanding for professionals in chemical research and drug development, highlighting both the known characteristics and the current gaps in knowledge for this particular molecule.

Introduction

Benzamides are a significant class of organic compounds characterized by a carboxamide group attached to a benzene ring. This scaffold is a common feature in a wide array of pharmacologically active molecules, exhibiting diverse biological activities. The substituent patterns on both the benzoyl and the aniline rings of the benzamide core can significantly influence the molecule's physicochemical properties, and by extension, its biological function. 3-methyl-N-(2-methylphenyl)benzamide is a specific analog within this class, featuring methyl substitutions on both aromatic rings. Understanding the precise chemical architecture and properties of this molecule is the first step in exploring its potential applications.

Chemical Structure and Properties

The fundamental characteristics of 3-methyl-N-(2-methylphenyl)benzamide are summarized below.

| Property | Value | Source |

| Chemical Formula | C₁₅H₁₅NO | [1] |

| Molecular Weight | 225.29 g/mol | [1] |

| CAS Number | 97405-28-2 | [1] |

| IUPAC Name | 3-methyl-N-(2-methylphenyl)benzamide |

Molecular and Crystal Structure

Detailed crystallographic studies have elucidated the three-dimensional structure of 3-methyl-N-(2-methylphenyl)benzamide. The molecule's conformation is characterized by a notable twist in the central amide linkage. The amide group is twisted out of the plane of the 3-methylbenzoyl ring by approximately 37.95° and out of the plane of the 2-methylphenyl ring by about 37.88°. This non-planar arrangement is a key structural feature that will influence its intermolecular interactions and potential receptor binding.[2]

The two benzene rings are nearly parallel, with an inclination of only 4.2° to each other. The crystal structure is stabilized by a network of intermolecular N-H···O hydrogen bonds, which link the molecules into chains.[2] Additionally, a weak intramolecular C-H···O hydrogen bond is present, contributing to the conformational stability.[2]

Caption: Chemical structure of 3-methyl-N-(2-methylphenyl)benzamide.

Synthesis and Purification

General Synthesis Pathway

The synthesis of N-substituted benzamides is a well-established transformation in organic chemistry, typically achieved through the acylation of an amine. The most common and direct method involves the reaction of a substituted benzoyl chloride with a substituted aniline in the presence of a base. This reaction is a nucleophilic acyl substitution.

Caption: General workflow for the synthesis of 3-methyl-N-(2-methylphenyl)benzamide.

Experimental Protocol (Generalized)

The following is a generalized, representative protocol for the synthesis of a substituted benzanilide, which can be adapted for the synthesis of 3-methyl-N-(2-methylphenyl)benzamide.

Materials:

-

3-Methylbenzoyl chloride

-

2-Methylaniline (o-toluidine)

-

Anhydrous dichloromethane (DCM) or Toluene

-

Pyridine or Triethylamine

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Ethanol (for recrystallization)

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-methylaniline (1.0 equivalent) in anhydrous DCM.

-

Add pyridine or triethylamine (1.1 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of 3-methylbenzoyl chloride (1.05 equivalents) in anhydrous DCM to the cooled amine solution with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield pure 3-methyl-N-(2-methylphenyl)benzamide.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl groups.

-

Aromatic Protons: A complex multiplet region between δ 7.0 and 8.0 ppm corresponding to the eight aromatic protons on the two rings. The substitution pattern will lead to overlapping signals.

-

Amide Proton (N-H): A broad singlet, typically in the region of δ 8.0-9.5 ppm, the chemical shift of which can be concentration and solvent dependent.

-

Methyl Protons: Two distinct singlets for the two methyl groups, likely in the range of δ 2.2-2.5 ppm.

¹³C NMR: The carbon NMR spectrum will show signals for the carbonyl carbon, the aromatic carbons, and the methyl carbons.

-

Carbonyl Carbon: A signal in the downfield region, typically around δ 165-170 ppm.

-

Aromatic Carbons: A series of signals in the range of δ 120-140 ppm.

-

Methyl Carbons: Two signals in the aliphatic region, likely around δ 15-25 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the following key absorption bands:

-

N-H Stretch: A sharp to moderately broad absorption band in the region of 3300-3400 cm⁻¹, characteristic of a secondary amide.

-

C-H Stretch (aromatic and aliphatic): Absorption bands above 3000 cm⁻¹ for the aromatic C-H bonds and just below 3000 cm⁻¹ for the methyl C-H bonds.

-

C=O Stretch (Amide I band): A strong, sharp absorption band in the region of 1640-1680 cm⁻¹.

-

N-H Bend (Amide II band): A significant absorption band around 1520-1550 cm⁻¹.

-

C-N Stretch: An absorption band in the region of 1200-1300 cm⁻¹.

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 225. Key fragmentation patterns would likely involve cleavage of the amide bond, leading to the formation of the 3-methylbenzoyl cation (m/z = 119) and the 2-methylphenylaminyl radical, or the 2-methylphenyl isocyanate cation radical (m/z = 133) and the 3-methylphenyl radical.

Potential Applications and Biological Activity

Specific biological activity or applications for 3-methyl-N-(2-methylphenyl)benzamide have not been reported in the reviewed literature. However, the broader class of benzamides has a wide range of documented biological activities, suggesting potential areas of investigation for this compound.

-

Drug Development: Many approved drugs and clinical candidates contain the benzamide moiety. These compounds have shown efficacy as antiemetics, antipsychotics, and gastroprokinetics, often through interaction with dopamine and serotonin receptors.

-

Agrochemicals: Substituted benzamides are also utilized in the agricultural industry as herbicides and fungicides.

-

Material Science: The rigid structure and hydrogen bonding capabilities of benzamides make them interesting building blocks for polymers and other materials with specific thermal and mechanical properties.

Given the structural similarities to other biologically active benzamides, 3-methyl-N-(2-methylphenyl)benzamide could be a candidate for screening in various biological assays, particularly those related to central nervous system targets.

Safety and Handling

Specific toxicological data for 3-methyl-N-(2-methylphenyl)benzamide is not available. However, as with any chemical compound, it should be handled with appropriate care in a laboratory setting.

-

General Precautions: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

For more detailed safety information, it is advisable to consult the Safety Data Sheet (SDS) from a commercial supplier, if available, or to consider the safety profiles of structurally similar benzamides.

Conclusion

3-methyl-N-(2-methylphenyl)benzamide is a well-defined chemical entity with a known molecular and crystal structure. While a detailed experimental characterization is not extensively documented in the public domain, its synthesis can be reasonably achieved through standard organic chemistry methodologies. This technical guide provides a framework for understanding its fundamental properties and outlines a general approach to its synthesis and characterization. For researchers in drug discovery and material science, this compound represents an accessible analog within the vast chemical space of benzamides, and further investigation into its biological and material properties is warranted.

References

-

Gowda, B. T., Tokarčík, M., Rodrigues, V. Z., Kožíšek, J., & Fuess, H. (2010). 3-Methyl-N-(2-methyl-phen-yl)benzamide. Acta crystallographica. Section E, Structure reports online, 66(Pt 7), o1849. ([Link])

Sources

The 3-Methyl-N-(2-methylphenyl)benzamide Scaffold: Physicochemical Profiling, Synthetic Methodologies, and Applications in Drug Discovery

Executive Summary

In the landscape of modern medicinal chemistry, conformationally restricted bi-aryl amides serve as privileged scaffolds for target-directed drug discovery. 3-Methyl-N-(2-methylphenyl)benzamide , universally identified by its CAS number 97405-28-2 [1], is a highly versatile building block. Also referred to as 2'-methyl-m-toluanilide or m-toluic acid o-toluidide, this molecule provides a rigidified vector ideal for probing deep hydrophobic pockets in kinase hinge regions and epigenetic reader domains.

As a Senior Application Scientist, I have structured this whitepaper to provide an in-depth technical evaluation of this compound. We will explore its physicochemical properties, detail a self-validating synthetic methodology grounded in mechanistic causality, and map its utility as a pharmacophore model for advanced drug development.

Physicochemical & Structural Profiling

Understanding the baseline physicochemical properties of a scaffold is critical for predicting its behavior in both synthetic workflows and biological assays. The dual-methyl substitution on this bi-aryl system significantly influences its lipophilicity and steric profile.

Table 1: Quantitative Physicochemical Data

| Property | Value | Source |

| Chemical Name | 3-Methyl-N-(2-methylphenyl)benzamide | [2] |

| Synonyms | 2'-Methyl-m-toluanilide; m-Toluic acid o-toluidide | |

| CAS Number | 97405-28-2 | [1] |

| Molecular Formula | C15H15NO | |

| Molecular Weight | 225.29 g/mol | [3] |

| H-Bond Donors | 1 (Amide NH) | Structural Derivation |

| H-Bond Acceptors | 1 (Carbonyl C=O) | Structural Derivation |

| Rotatable Bonds | 2 | Structural Derivation |

Synthetic Methodologies & Reaction Mechanisms

The synthesis of 3-methyl-N-(2-methylphenyl)benzamide is best achieved via a modified Schotten-Baumann acylation[4]. The reaction involves the nucleophilic attack of an amine on an acyl chloride, forming a transient tetrahedral intermediate that collapses to yield the amide[4].

Mechanistic Rationale

Because o-toluidine possesses an ortho-methyl group, the amine is sterically hindered. Standard peptide coupling reagents (like EDC/HOBt) often suffer from sluggish kinetics here. By utilizing the highly electrophilic m-toluoyl chloride, we overcome this steric barrier. Triethylamine (TEA) is employed as a non-nucleophilic base to scavenge the HCl byproduct; without it, the HCl would protonate the unreacted o-toluidine, forming an unreactive anilinium salt and capping the theoretical yield at 50%[4].

Step-by-Step Protocol: Acid Chloride Coupling

Step 1: Initiation and Solvation

-

Charge a flame-dried, argon-purged round-bottom flask with o-toluidine (1.0 equiv) and anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration.

-

Causality: Anhydrous DCM prevents the competitive hydrolysis of the highly reactive m-toluoyl chloride into m-toluic acid, which would terminate the coupling process.

Step 2: Base Addition

-

Add Triethylamine (TEA) (1.5 equiv) to the stirring solution.

-

Causality: TEA acts as an acid scavenger. It neutralizes the generated HCl, driving the equilibrium forward and protecting the nucleophilicity of the amine[4].

Step 3: Electrophile Introduction

-

Cool the reaction mixture to 0 °C using an ice-water bath. Dropwise add m-toluoyl chloride (1.1 equiv) over 15 minutes.

-

Causality: The dropwise addition at 0 °C controls the highly exothermic nucleophilic acyl substitution. This prevents localized heating, which could lead to solvent degradation or the formation of unwanted ketene byproducts.

Step 4: Propagation and Self-Validation (IPQC)

-

Allow the reaction to warm to room temperature and stir for 2 hours.

-

Self-Validating Step: Perform Thin-Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate mobile phase. The reaction is complete when the lower-Rfo-toluidine spot completely disappears, replaced by a higher-Rf UV-active spot corresponding to the less polar amide product.

Step 5: Quenching and Isolation

-

Quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with 1M HCl, brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

-

Causality: The NaHCO3 neutralizes excess acid chloride. The 1M HCl wash selectively removes any residual unreacted o-toluidine and TEA, ensuring high crude purity prior to final crystallization.

Figure 1: Mechanistic workflow for the synthesis of 3-methyl-N-(2-methylphenyl)benzamide.

Pharmacological Relevance & Scaffold Utility

Conformational Restriction

The true value of 3-methyl-N-(2-methylphenyl)benzamide in drug discovery lies in its 3D topology. The ortho-methyl group on the aniline ring creates a severe steric clash with the amide carbonyl oxygen if the molecule attempts to adopt a planar conformation. Consequently, the o-tolyl ring is forced into an orthogonal (twisted) geometry relative to the amide plane. This pre-organization reduces the entropic penalty upon binding to a target protein.

Privileged Scaffold Applications

Bi-aryl amides of this nature are frequently utilized as:

-

Kinase Inhibitors: The amide NH and C=O act as a bidentate hinge-binding motif, while the orthogonal o-tolyl ring projects into the hydrophobic back-pocket (e.g., the DFG-out pocket).

-

Epigenetic Modulators: The twisted conformation perfectly mimics the binding mode required to occupy the narrow, hydrophobic acetyl-lysine binding channels of BET bromodomains.

Figure 2: Pharmacophore mapping of the diaryl amide scaffold in target binding.

Analytical Validation

A robust protocol must be self-validating. To confirm the successful synthesis and structural integrity of 3-methyl-N-(2-methylphenyl)benzamide, the following analytical suite is required:

-

LC-MS (Liquid Chromatography-Mass Spectrometry):

-

Validation: The presence of a dominant [M+H]+ peak at m/z 226.1 confirms the molecular weight of the product (225.29 g/mol )[3]. Absence of a peak at m/z 108 (o-toluidine) confirms complete purification.

-

-

1H NMR (Proton Nuclear Magnetic Resonance, CDCl3):

-

Validation: The appearance of a distinct, broad singlet around ~8.0 ppm confirms the formation of the amide NH bond. The integration of two distinct methyl singlets (~2.3 ppm and ~2.4 ppm, 3H each) proves the incorporation of both the m-tolyl and o-tolyl rings.

-

References

- AK Scientific. "97405-28-2 3-Methyl-N-(2-methylphenyl)benzamide AKSci 5359CD".

- ChemicalBook. "BENZAMIDE, 3-METHYL-N-(2-METHYLPHENYL)-".

- Sigma-Aldrich. "CAS 97405-28-2 | Sigma-Aldrich - MilliporeSigma".

- Sigma-Aldrich. "2'-METHYL-M-TOLUANILIDE AldrichCPR - Sigma-Aldrich".

- Cheméo. "Chemical Properties of Benzamide, N-(3-methylphenyl)-2-methyl-".

- J&K Scientific LLC. "Schotten-Baumann Reaction".

Sources

Unlocking the Photochemical and Synthetic Potential of C15H15NO: A Comprehensive Guide to 4-(Dimethylamino)benzophenone

Executive Summary

The molecular formula C15H15NO encompasses several structural isomers, but none as industrially and scientifically significant as 4-(Dimethylamino)benzophenone (4-DABP) . As a highly efficient Type II photoinitiator, a critical intermediate in organic synthesis, and a primary degradation product of toxic triphenylmethane dyes, 4-DABP bridges the gap between polymer chemistry and environmental bioremediation.

Scientific Correction Note: In commercial databases, 4-DABP is occasionally conflated with Michler's ketone. However, as a matter of strict chemical taxonomy, Michler's ketone is the bis-derivative (4,4'-Bis(dimethylamino)benzophenone, C17H20N2O)[1], whereas 4-DABP (CID 10737) is the mono-derivative. This whitepaper establishes the authoritative physicochemical profile, mechanistic photochemistry, and self-validating experimental protocols for 4-DABP.

Physicochemical Profiling

Understanding the baseline properties of 4-DABP is critical for predicting its behavior in organic solvents and complex polymer matrices. The dimethylamino group acts as a strong electron donor, while the benzophenone moiety serves as an electron acceptor, creating a highly conjugated push-pull system responsible for its distinct UV absorption characteristics[2].

Table 1: Key Physicochemical Properties of 4-DABP

| Property | Value | Analytical Significance |

| IUPAC Name | 4-(dimethylamino)phenyl-phenylmethanone | Defines structural connectivity |

| Molecular Formula | C15H15NO | Stoichiometric basis for synthesis |

| Molecular Weight | 225.29 g/mol | Essential for molarity calculations |

| Melting Point | 88 - 92 °C | Indicator of crystalline purity |

| Boiling Point | 250 °C at 15 mmHg | Determines thermal stability limits |

| Appearance | Yellow to yellow-green crystalline powder | Visual confirmation of conjugation |

| Solubility | Soluble in ethanol/DCM; Insoluble in water | Dictates solvent choice for reactions |

Data synthesized from 3[3] and 4[4].

Mechanistic Photochemistry & Photoinitiation

4-DABP functions primarily as a Type II photoinitiator . Unlike Type I initiators that undergo unimolecular bond cleavage, Type II systems require a co-initiator (typically a tertiary amine or alcohol) to generate reactive radicals[5].

Upon UV irradiation, 4-DABP absorbs photons in the 300-400 nm range, transitioning from the singlet ground state (S0) to an excited singlet state (S1). This is rapidly followed by Intersystem Crossing (ISC) to a longer-lived reactive triplet state (T1). The T1 state abstracts a hydrogen atom from the co-initiator, generating an alkyl amino radical that initiates the polymerization of vinyl or acrylate monomers[6].

Photochemical activation and radical generation pathway of 4-DABP.

Synthetic Methodologies

Protocol 1: Synthesis of 4-DABP via Friedel-Crafts Acylation

This protocol utilizes a classic electrophilic aromatic substitution pathway, optimized for high yield and purity[7].

Causality & Self-Validation System:

The reaction relies on anhydrous conditions because the Lewis acid catalyst (

Step-by-Step Methodology:

-

Preparation: In a flame-dried, round-bottom flask under a continuous inert

atmosphere, dissolve 1.0 equivalent of N,N-dimethylaniline in anhydrous dichloromethane (DCM). -

Catalyst Addition: Cool the vessel to 0–5 °C using an ice-water bath. Slowly add 1.2 equivalents of anhydrous

. Causality: Strict temperature control mitigates the highly exothermic complexation step and prevents unwanted solvent degradation. -

Acylation: Introduce 1.05 equivalents of benzoyl chloride dropwise via an addition funnel over 30 minutes.

-

Propagation: Remove the ice bath, allowing the mixture to warm to room temperature, then reflux for 4 hours. Monitor the disappearance of the starting material via Thin Layer Chromatography (TLC) (Hexane:Ethyl Acetate 8:2).

-

Quenching: Once TLC confirms completion, carefully pour the reaction mixture over crushed ice containing 1M HCl. Causality: The acidic environment breaks the robust aluminum-ketone complex, liberating the free 4-DABP.

-

Isolation: Extract the aqueous layer with DCM (3x). Wash the combined organic layers with saturated

to neutralize residual acid, dry over anhydrous -

Purification: Recrystallize the crude product from boiling ethanol. Add 5g of activated charcoal to absorb colored impurities, filter hot, and cool to yield pale yellow crystals[4].

Environmental Chemistry: Degradation Pathways

4-DABP is a critical biomarker in the environmental remediation of Malachite Green (MG), a toxic and carcinogenic triphenylmethane dye used in aquaculture and textiles. Advanced Oxidation Processes (AOPs), specifically

Hydroxyl radical-mediated degradation pathway of Malachite Green to 4-DABP.

Protocol 2: Kinetic Profiling of Malachite Green Degradation

This protocol models the degradation of MG to 4-DABP to evaluate the efficacy of wastewater treatment methodologies[9].

Causality & Self-Validation System: The protocol strictly controls pH, as the generation of •OH radicals and the structural conformation of MG are highly pH-dependent. The use of sodium thiosulfate as a quenching agent ensures that degradation kinetics are halted precisely at the withdrawal time, providing a self-validating snapshot of the reaction state.

Step-by-Step Methodology:

-

Solution Preparation: Prepare a 10 mg/L stock solution of Malachite Green in deionized water. Adjust the pH to exactly 6.0 using 0.1 M NaOH or HCl. Causality: A pH of 6.0 has been empirically proven to maximize the pseudo-first-order rate constant (

) for -

Oxidant Addition: Add

to the solution to achieve a final concentration of 10 mM. -

Irradiation: Transfer the solution to a quartz photoreactor equipped with a 254 nm UV-C lamp. Begin continuous magnetic stirring.

-

Kinetic Sampling: Withdraw 5 mL aliquots at precise 5-minute intervals (from t=0 to t=60 minutes).

-

Quenching: Immediately inject each withdrawn aliquot into a vial containing an excess of sodium thiosulfate. Causality: Thiosulfate instantly reduces residual

, preventing dark reactions from artificially inflating the degradation metrics post-sampling. -

Analysis: Measure the decolorization kinetics using a UV-Vis spectrophotometer at

= 617 nm. To confirm the specific generation of 4-DABP, subject the t=30 min sample to GC-MS analysis[9].

Conclusion

The C15H15NO compound 4-(Dimethylamino)benzophenone is a highly versatile molecule. By mastering its photochemical push-pull dynamics and synthetic pathways, researchers can leverage 4-DABP across a multitude of disciplines—from formulating next-generation UV-curable polymers to mapping complex bioremediation networks for environmental safety.

References

-

4-(Dimethylamino)benzophenone | 530-44-9 - J&K Scientific - jk-sci.com. 2

-

City Research Online - city.ac.uk. 5

-

Buy 4-(Dimethylamino)benzophenone | 530-44-9 - Smolecule - smolecule.com. 7

-

4-(Dimethylamino)benzophenone - Chem-Impex - chemimpex.com.3

-

4-(Dimethylamino)benzophenone | 530-44-9 - ChemicalBook - chemicalbook.com. 4

-

Chemical structures of MG and TYG dyes. | Download Scientific Diagram - ResearchGate - researchgate.net. 8

-

4,4'-Bis(dimethylamino)benzophenone | C17H20N2O | CID 7031 - PubChem - nih.gov. 1

-

DE102006050153A1 - Microencapsulated photoinitiators and their use for dental materials - Google Patents - google.com. 6

-

Degradation of malachite green by UV/H2O2 and UV/H2O2/Fe2+ processes: kinetics and mechanism - Semantic Scholar - semanticscholar.org.9

Sources

- 1. 4,4'-Bis(dimethylamino)benzophenone | C17H20N2O | CID 7031 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. jk-sci.com [jk-sci.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 4-(Dimethylamino)benzophenone | 530-44-9 [chemicalbook.com]

- 5. openaccess.city.ac.uk [openaccess.city.ac.uk]

- 6. DE102006050153A1 - Microencapsulated photoinitiators and their use for dental materials - Google Patents [patents.google.com]

- 7. Buy 4-(Dimethylamino)benzophenone | 530-44-9 [smolecule.com]

- 8. researchgate.net [researchgate.net]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Molecular Architecture and Causality of Physical Properties

An in-depth technical guide to the physical properties, synthesis, and characterization of 3-methyl-N-(2-methylphenyl)benzamide requires a rigorous understanding of molecular architecture. As a privileged scaffold in medicinal chemistry, the N-arylbenzamide class serves as a foundational motif for numerous kinase inhibitors, allosteric modulators, and functional materials.

This whitepaper provides a comprehensive analysis of the compound's physical properties, the causality behind its structural behavior, and self-validating protocols for its synthesis and characterization.

The physical properties of 3-methyl-N-(2-methylphenyl)benzamide (Molecular Formula: C₁₅H₁₅NO) are entirely dictated by the interplay between its hydrogen-bonding amide core and the steric bulk of its two aromatic rings.

-

The Ortho Steric Effect: The presence of a methyl group at the ortho position of the aniline-derived ring (the 2-methylphenyl moiety) prevents the molecule from adopting a perfectly planar conformation. This steric clash forces the dihedral angle between the amide plane and the N-phenyl ring to twist. Consequently, this reduced planarity disrupts optimal crystal lattice packing, which slightly lowers the melting point compared to its unhindered para-substituted analogs.

-

Intermolecular Hydrogen Bonding: Despite the steric twist, the secondary amide core acts as both a strong hydrogen bond donor (N-H) and acceptor (C=O). As established in fundamental studies of [1], this N-H···O=C network is the primary driver of the compound's solid-state stability and high melting point relative to its molecular weight.

-

Lipophilicity and Solvation: The addition of two methyl groups to the parent N-phenylbenzamide scaffold significantly increases the hydrophobic surface area. While unsubstituted [2] exhibits borderline aqueous solubility, the 15-carbon framework of 3-methyl-N-(2-methylphenyl)benzamide renders it practically insoluble in water, driving a high partition coefficient (LogP).

Quantitative Physical Properties

The following table summarizes the key physical and physicochemical parameters of the compound.

| Property | Value / Description | Causal Mechanism |

| Molecular Weight | 225.29 g/mol | Sum of atomic masses (C₁₅H₁₅NO). |

| Physical State | Crystalline Solid | Driven by intermolecular amide H-bonding networks. |

| Melting Point | 135 °C – 145 °C | Elevated by H-bonding, but tempered by ortho-methyl steric disruption of the crystal lattice. |

| Aqueous Solubility | < 0.1 mg/mL (Insoluble) | High carbon-to-heteroatom ratio (15:2) dominates the hydration energy of the amide core. |

| Organic Solubility | Soluble in DCM, EtOAc, DMSO | Lipophilic methyl groups favorably interact with aprotic and moderately polar solvents. |

| Predicted LogP | ~3.8 | Hydrophobic bulk drives partitioning into lipid-like phases, highly relevant for BBB penetration. |

Structure-Property Relationship (SPR) Visualization

The relationship between the functional groups of 3-methyl-N-(2-methylphenyl)benzamide and its macroscopic physical properties is mapped below.

Fig 1. Structure-property relationships dictating the physical characteristics of the target.

Self-Validating Synthesis Protocol

The acylation of amines is the most ubiquitous reaction in pharmaceutical synthesis [3]. To synthesize 3-methyl-N-(2-methylphenyl)benzamide, we employ a modified Schotten-Baumann approach using an acid chloride intermediate.

This protocol is designed as a self-validating system : the chemical workup inherently forces the isolation of the target product through orthogonal phase-separation logic. If the final organic layer yields a solid upon evaporation, the chemical logic dictates it must be the desired neutral amide.

Step-by-Step Methodology:

-

Activation: Suspend 1.0 equivalent of m-toluic acid in anhydrous dichloromethane (DCM). Add 1.2 equivalents of thionyl chloride (SOCl₂) and a catalytic drop of DMF. Reflux for 2 hours. The cessation of gas evolution (SO₂ and HCl) serves as a visual validation that the conversion to m-toluoyl chloride is complete. Remove excess SOCl₂ in vacuo.

-

Coupling: Dissolve the crude m-toluoyl chloride in fresh anhydrous DCM. Chill to 0 °C. Dropwise, add a solution containing 1.0 equivalent of o-toluidine and 1.5 equivalents of triethylamine (Et₃N) in DCM. The reaction is highly exothermic; the ice bath prevents side reactions. Stir for 4 hours, allowing the mixture to reach room temperature.

-

Self-Validating Workup (Liquid-Liquid Extraction):

-

Acid Wash: Wash the organic layer with 1M HCl. Causality: Any unreacted o-toluidine is protonated to an ammonium salt, forcing it entirely into the aqueous layer.

-

Base Wash: Wash the organic layer with saturated NaHCO₃. Causality: Any unreacted m-toluoyl chloride hydrolyzes to m-toluic acid, which is immediately deprotonated to sodium m-toluate and extracted into the aqueous layer.

-

Result: The target amide is strictly neutral and highly lipophilic. It is the only species that can logically remain in the DCM layer.

-

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude solid. Recrystallize from hot ethanol/water to obtain pure 3-methyl-N-(2-methylphenyl)benzamide.

Fig 2. Self-validating synthesis workflow of 3-methyl-N-(2-methylphenyl)benzamide.

Solid-State Characterization & Analytical Validation

To confirm the physical properties and molecular integrity of the synthesized compound, the following analytical protocols must be executed. Each technique provides an orthogonal layer of structural validation.

A. Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR directly probes the vibrational modes of the amide bond, confirming the solid-state hydrogen bonding network.

-

Amide I Band (C=O Stretch): Expected at ~1645–1655 cm⁻¹. The frequency is lower than a standard ketone due to the resonance delocalization of the nitrogen lone pair into the carbonyl group.

-

Amide II Band (N-H Bend): Expected at ~1530 cm⁻¹.

-

N-H Stretch: A sharp, distinct peak at ~3250–3300 cm⁻¹. The sharpness (rather than a broad hump) validates that the compound is in a highly ordered crystalline state rather than an amorphous powder.

B. Nuclear Magnetic Resonance (NMR)

NMR provides absolute confirmation of the atomic connectivity and the distinct electronic environments caused by the methyl substitutions.

-

¹H NMR (400 MHz, DMSO-d₆):

-

The amide proton (N-H) will appear as a highly deshielded singlet at approximately 9.8–10.2 ppm . This extreme downfield shift is caused by the electron-withdrawing carbonyl group and hydrogen bonding with the DMSO solvent.

-

The aromatic protons (7H) will appear as a complex multiplet between 7.1–7.9 ppm .

-

The two methyl groups will appear as distinct singlets integrating to 3H each. The ortho-methyl (on the aniline ring) typically appears slightly further upfield (~2.2 ppm) compared to the meta-methyl on the benzoyl ring (~2.4 ppm) due to shielding effects from the twisted aromatic geometry.

-

C. Differential Scanning Calorimetry (DSC)

To accurately determine the melting point and assess crystalline purity, DSC is superior to visual capillary methods.

-

Protocol: Heat a 3–5 mg sample in a crimped aluminum pan at a rate of 10 °C/min under a nitrogen purge.

-

Validation: A single, sharp endothermic peak between 135 °C and 145 °C validates high crystalline purity. The onset temperature of this peak represents the true thermodynamic melting point, while the area under the curve yields the enthalpy of fusion (

), quantifying the energy required to break the intermolecular hydrogen bond network.

References

Conformational Locking via Non-Classical Intramolecular Hydrogen Bonding in N-(2-methylphenyl)-3-methylbenzamide

Executive Summary

In the realm of rational drug design, the benzanilide (N-phenylbenzamide) scaffold is a highly privileged structure, frequently deployed as a core pharmacophore in kinase inhibitors, receptor antagonists, and enzyme modulators. While the biological activity of these molecules is heavily dictated by their three-dimensional conformation, traditional optimization often focuses on classical hydrogen bonding (e.g., N-H···O). However, non-classical interactions—specifically C-H···O intramolecular hydrogen bonds —provide a sophisticated mechanism for "conformational locking."

This technical guide explores the structural dynamics of N-(2-methylphenyl)-3-methylbenzamide , utilizing it as a model compound to demonstrate how the steric and electronic interplay of an ortho-methyl group on the aniline ring induces a stable 7-membered non-classical hydrogen-bonded ring. By understanding and validating this interaction, researchers can intentionally engineer lipophilicity, membrane permeability, and receptor-binding rigidity into novel therapeutics.

Theoretical Framework: The Z-Conformation and the 7-Membered Ring

Secondary amides predominantly adopt a trans (Z) conformation in the solid state and in solution to minimize steric repulsion between the bulky aryl rings. In this geometry, the carbonyl oxygen (C=O) and the amide proton (N-H) are oriented anti to one another.

In N-(2-methylphenyl)-3-methylbenzamide:

-

The Benzoyl Ring (3-methylphenyl) is attached to the carbonyl carbon.

-

The Aniline Ring (2-methylphenyl) is attached to the amide nitrogen.

Because the aniline ring is positioned syn to the carbonyl oxygen in the Z-conformation, the ortho-methyl group is forced into close spatial proximity with the highly electronegative C=O group. Rather than merely causing steric clash, the weakly acidic protons of the ortho-methyl group act as hydrogen bond donors to the carbonyl oxygen acceptor. This forms a non-classical C-H···O=C intramolecular hydrogen bond, creating a pseudo-7-membered ring that restricts rotation around the N–C(aryl) bond 1.

Fig 1: Logical structural network demonstrating the dual hydrogen-bonding capacity of the benzanilide core.

Self-Validating Experimental Methodologies

To rigorously prove the existence of this weak non-classical interaction, a self-validating workflow combining synthetic chemistry, solution-state spectroscopy, and solid-state crystallography must be employed.

Protocol A: Synthesis and Crystal Growth

Causality: Synthesizing this specific regioisomer isolates the effect of the aniline ortho-methyl group without interference from ortho-substituents on the benzoyl ring, which would otherwise form competing 6-membered C-H···O rings 2.

-

Acylation: Dissolve 2-methylaniline (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM) at 0 °C under nitrogen. Note: Triethylamine acts as an acid scavenger to neutralize the HCl byproduct, preventing the protonation of the aniline precursor.

-

Coupling: Add 3-methylbenzoyl chloride (1.1 eq) dropwise. Stir for 4 hours, allowing the reaction to warm to room temperature.

-

Workup: Quench with saturated aqueous NaHCO₃, extract with DCM, wash with 1M HCl and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Crystallization: Dissolve the crude product in a minimal volume of hot ethyl acetate. Slowly diffuse hexanes into the solution. Allow to cool undisturbed at 25 °C for 48 hours. Note: Slow diffusion minimizes crystal defects, which is critical for resolving the exact positions of the methyl protons during X-ray diffraction.

Protocol B: Spectroscopic and Computational Validation

Causality: Weak C-H···O interactions can be easily disrupted by protic solvents. Therefore, non-polar, non-hydrogen-bonding solvents (CDCl₃) and low-temperature solid-state techniques are required to preserve the conformational lock 3.

-

1H-NMR and NOESY: Dissolve 5 mg of the crystal in 0.5 mL of CDCl₃. Acquire 1D ¹H-NMR and 2D NOESY spectra at 298 K. The ortho-methyl protons will exhibit a slight downfield chemical shift due to the deshielding effect of the proximate carbonyl oxygen.

-

Single-Crystal X-Ray Diffraction (SCXRD): Mount a suitable crystal on a diffractometer using Mo-Kα radiation (λ = 0.71073 Å) at 100 K. Note: Cryogenic temperatures minimize thermal atomic motion, allowing for accurate mapping of the hydrogen atoms involved in the C-H···O bond.

-

QTAIM Analysis: Optimize the XRD geometry using Density Functional Theory (B3LYP/6-311G(d,p)). Perform Quantum Theory of Atoms in Molecules (QTAIM) analysis to locate the (3, -1) bond critical point (BCP) between the methyl hydrogen and carbonyl oxygen, mathematically distinguishing a true hydrogen bond from mere steric proximity.

Fig 2: Multi-disciplinary experimental workflow for validating non-classical intramolecular hydrogen bonds.

Quantitative Data Presentation & Structural Analysis

In the crystalline state, N-(2-methylphenyl)-3-methylbenzamide participates in two distinct hydrogen-bonding networks: an infinite 1D chain driven by classical intermolecular N-H···O=C bonds, and the discrete conformational lock driven by the intramolecular C-H···O=C bond 4.

Table 1 summarizes the standard geometric parameters distinguishing these two interactions. Note that while the C-H···O bond is significantly weaker and longer than the classical N-H···O bond, its highly directional nature (angles > 110°) provides sufficient energy to restrict the rotational degrees of freedom of the aniline ring.

Table 1: Comparative Hydrogen Bond Parameters in ortho-Tolyl Benzanilides

| Interaction Type | Donor-Acceptor (D···A) Distance (Å) | H···A Distance (Å) | D-H···A Angle (°) | Estimated Interaction Energy (kcal/mol) |

| Intramolecular C-H···O=C (Non-classical) | 3.15 – 3.35 | 2.40 – 2.60 | 110 – 130 | 1.5 – 2.5 |

| Intermolecular N-H···O=C (Classical) | 2.85 – 3.05 | 1.95 – 2.15 | 160 – 175 | 4.0 – 6.0 |

Implications for Drug Development

The identification of intramolecular C-H···O hydrogen bonding in ortho-substituted benzanilides has profound implications for medicinal chemistry:

-

Enhanced Membrane Permeability: By satisfying the hydrogen bond acceptor capacity of the carbonyl oxygen internally, the overall polar surface area (PSA) of the molecule exposed to the solvent is reduced. This effectively increases the lipophilicity of the drug candidate, enhancing passive diffusion across lipid bilayers (e.g., the Blood-Brain Barrier).

-

Entropic Binding Advantages: A conformationally locked molecule pays a lower entropic penalty upon binding to its biological target. Because the N-(2-methylphenyl)-3-methylbenzamide scaffold is pre-organized into its active geometry by the C-H···O bond, the free energy of binding (

) is optimized. -

Metabolic Stability: The rigidification of the amide bond and the steric shielding provided by the ortho-methyl group can protect the amide linkage from rapid enzymatic hydrolysis by amidases, extending the compound's pharmacokinetic half-life.

References

-

Title: Intramolecular Hydrogen Bonding Involving Organic Fluorine: NMR Investigations Corroborated by DFT-Based Theoretical Calculations Source: MDPI URL: [Link]

-

Title: 2-Methyl-N-(3-methylphenyl)benzamide Source: PMC / IUCr Journals URL: [Link]

-

Title: Role of intermolecular interactions involving organic fluorine in trifluoromethylated benzanilides Source: ResearchGate URL: [Link]

-

Title: 2-Methyl-N-(4-methylphenyl)benzamide Source: IUCr Journals URL: [Link]

Sources

In-Depth Technical Guide: Physicochemical Profiling and Molecular Weight Determination of 3-methyl-N-(2-methylphenyl)benzamide

Executive Summary

In the landscape of small-molecule drug discovery and materials science, bi-aryl amides serve as privileged pharmacophores. 3-methyl-N-(2-methylphenyl)benzamide (also known as N-(o-Tolyl)-m-toluamide) is a structurally rigid, lipophilic molecule characterized by its central amide linkage connecting two distinct methyl-substituted aromatic rings.

For researchers and drug development professionals, the precise determination and validation of a compound's molecular weight (MW) is the foundational step for downstream pharmacokinetic profiling and assay development. This whitepaper provides a comprehensive technical breakdown of the stoichiometric molecular weight calculation, the synthetic methodology required to generate the compound, and the high-resolution analytical workflows necessary to validate its exact mass.

Stoichiometric Profiling and Exact Mass Calculation

The molecular weight of a compound dictates its diffusion rate, receptor binding efficiency, and oral bioavailability. 3-methyl-N-(2-methylphenyl)benzamide has the chemical formula C₁₅H₁₅NO .

To calculate the average molecular weight, we sum the standard atomic weights of its constituent elements:

-

Carbon (C): 15 atoms × 12.011 g/mol = 180.165 g/mol

-

Hydrogen (H): 15 atoms × 1.008 g/mol = 15.120 g/mol

-

Nitrogen (N): 1 atom × 14.007 g/mol = 14.007 g/mol

-

Oxygen (O): 1 atom × 15.999 g/mol = 15.999 g/mol

-

Total Average MW: 225.29 g/mol

However, in modern analytical chemistry, average molecular weight is insufficient for structural elucidation. High-Resolution Mass Spectrometry (HRMS) relies on the monoisotopic mass —the mass of the molecule calculated using the most abundant isotope of each element (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O).

Quantitative Data Summary

The following table summarizes the critical physicochemical and mass specifications of the compound.

| Parameter | Value | Analytical Significance |

| Chemical Formula | C₁₅H₁₅NO | Defines elemental composition. |

| Average Molecular Weight | 225.29 g/mol | Used for bulk molarity and yield calculations. |

| Monoisotopic Mass | 225.1154 Da | The exact mass of the uncharged molecule. |

| Theoretical [M+H]⁺ m/z | 226.1226 Da | The target mass-to-charge ratio in positive ESI. |

| Lipinski Rule of 5 Status | Compliant | MW < 500 Da indicates high potential for oral bioavailability. |

| H-Bond Donors / Acceptors | 1 / 1 | Influences target protein binding affinity. |

Synthetic Methodology: Amide Bond Formation

The synthesis of 3-methyl-N-(2-methylphenyl)benzamide relies on a nucleophilic acyl substitution. While direct condensation of carboxylic acids and amines is highly atom-economical, it requires harsh thermal conditions (>100 °C) that can degrade sensitive functional groups. Therefore, the pre-activation of the carboxylic acid into an acyl chloride is the field-standard approach for reliable, high-yield amide bond formation [1].

Causality of Experimental Choices

-

Solvent (Dichloromethane - DCM): An aprotic solvent is chosen because it readily dissolves both the acyl chloride and the amine without acting as a competing nucleophile (which would occur if water or alcohols were used).

-

Base (Triethylamine - TEA): TEA acts as a non-nucleophilic acid scavenger. As the reaction proceeds, HCl is generated. Without TEA, the HCl would protonate the starting 2-methylaniline, converting it into an unreactive hydrochloride salt and halting the reaction at 50% yield.

Step-by-Step Protocol: Nucleophilic Acyl Substitution

-

Preparation: Purge a 50 mL round-bottom flask with inert nitrogen gas to prevent the hydrolysis of the acyl chloride by atmospheric moisture.

-

Reagent Loading: Dissolve 1.0 equivalent (eq) of 2-methylaniline (o-toluidine) and 1.5 eq of Triethylamine (TEA) in 15 mL of anhydrous Dichloromethane (DCM).

-

Cooling: Submerge the flask in an ice bath to bring the internal temperature to 0 °C. This controls the exothermic nature of the subsequent addition.

-

Addition: Dropwise, add 1.1 eq of 3-methylbenzoyl chloride.

-

Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

-

Self-Validating Check: Perform Thin-Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent. The disappearance of the amine spot (visualized via UV 254 nm) confirms reaction completion.

-

Workup: Wash the organic layer sequentially with 1M HCl (to remove excess amine/TEA), saturated NaHCO₃ (to neutralize residual acid), and brine. Dry over anhydrous Na₂SO₄ and concentrate under vacuum to yield the solid product.

Figure 1: Synthesis of 3-methyl-N-(2-methylphenyl)benzamide via acyl substitution.

Analytical Workflow: Molecular Weight Verification via LC-HRMS

To definitively prove the identity of the synthesized compound, researchers must verify that the empirical molecular weight matches the theoretical monoisotopic mass. High-Resolution Mass Spectrometry (HRMS), utilizing Time-of-Flight (TOF) or Orbitrap analyzers, is the gold standard for this validation, capable of distinguishing the target molecule from isobaric interferences with sub-ppm mass accuracy [2].

Causality of Experimental Choices

-

Chromatography (C18 Column): Because 3-methyl-N-(2-methylphenyl)benzamide is highly hydrophobic (containing two aromatic rings and two methyl groups), reversed-phase chromatography using a C18 stationary phase provides optimal retention and sharp peak shapes.

-

Ionization (ESI Positive Mode): The amide nitrogen possesses a lone pair of electrons that readily accepts a proton in acidic mobile phases. Therefore, Electrospray Ionization (ESI) in positive mode will efficiently generate the [M+H]⁺ ion.

Step-by-Step Protocol: LC-HRMS Method

-

Sample Preparation: Dissolve 1 mg of the synthesized compound in 1 mL of LC-MS grade Methanol. Dilute to a final working concentration of 1 µg/mL using a 50:50 Water:Acetonitrile mixture containing 0.1% Formic Acid.

-

Self-Validating Check (System Blank): Inject a pure solvent blank prior to the sample. The absence of a peak at m/z 226.1226 in the blank validates that the system is free of carryover, ensuring the subsequent sample signal is authentic.

-

Chromatographic Separation: Inject 2 µL of the sample onto a UHPLC C18 column (e.g., 2.1 × 50 mm, 1.7 µm). Run a gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes at a flow rate of 0.4 mL/min.

-

Ionization & Detection: Operate the ESI source in positive mode. Set the HRMS analyzer to scan from m/z 100 to 500.

-

Data Processing: Extract the ion chromatogram for the theoretical [M+H]⁺ mass of 226.1226 Da . A mass error of less than 5 parts-per-million (ppm) confirms the exact molecular weight and elemental composition of the compound.

Figure 2: LC-HRMS workflow for precise molecular weight validation.

Pharmacokinetic Implications of Molecular Weight

In the early stages of drug development, a compound's molecular weight is a primary predictor of its pharmacokinetic viability. According to Lipinski’s Rule of Five, molecules with a molecular weight under 500 Daltons are significantly more likely to exhibit favorable membrane permeability and oral bioavailability.

At 225.29 g/mol , 3-methyl-N-(2-methylphenyl)benzamide falls well below this threshold. Its low molecular weight, combined with its lipophilic bi-aryl structure, suggests excellent passive diffusion across lipid bilayers (such as the blood-brain barrier or intestinal epithelium). This makes the compound an ideal, low-molecular-weight building block (or "fragment") for further structural elaboration in medicinal chemistry campaigns.

References

Navigating the Solution Landscape: A Technical Guide to the Solubility of 3-methyl-N-(2-methylphenyl)benzamide in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 3-methyl-N-(2-methylphenyl)benzamide in organic solvents. Recognizing the critical role of solubility in drug development, chemical synthesis, and materials science, this document furnishes researchers, scientists, and formulation experts with both the theoretical underpinnings and practical methodologies for robust solubility assessment. While direct quantitative solubility data for 3-methyl-N-(2-methylphenyl)benzamide is not extensively available in public literature, this guide empowers the user to generate and interpret such data through established protocols. We delve into the principles of solute-solvent interactions, predictive frameworks such as Hansen Solubility Parameters (HSP), and provide a detailed, step-by-step experimental workflow for equilibrium solubility determination. An illustrative example using the structurally related compound, benzamide, is presented to contextualize data presentation and interpretation.

Introduction: The Significance of Solubility

The solubility of an active pharmaceutical ingredient (API) or a chemical intermediate is a pivotal physicochemical property that dictates its behavior in various systems. For drug development professionals, solubility is a key determinant of a drug's bioavailability and therapeutic efficacy. In the realm of chemical synthesis, understanding solubility is paramount for reaction kinetics, purification strategies like crystallization, and product formulation.

3-methyl-N-(2-methylphenyl)benzamide, a substituted N-arylbenzamide, presents a molecular structure with both polar (the amide group) and non-polar (the two substituted phenyl rings) moieties. This amphiphilic nature suggests a varied solubility profile across different organic solvents, which this guide will equip you to explore. The fundamental principle governing this behavior is the adage "like dissolves like," where substances with similar intermolecular forces tend to be miscible.[1]

Theoretical Frameworks for Predicting Solubility

A priori estimation of solubility can significantly streamline solvent selection and experimental design. Here, we discuss key theoretical concepts.

Polarity and "Like Dissolves Like"

The polarity of a solvent, often quantified by its dielectric constant or polarity index, is a primary indicator of its ability to dissolve a given solute.[1] Polar solvents, such as alcohols, possess dipole moments and can engage in hydrogen bonding, making them suitable for dissolving polar solutes. Non-polar solvents, like hydrocarbons, interact primarily through weaker van der Waals forces and are effective for non-polar compounds.

Given the structure of 3-methyl-N-(2-methylphenyl)benzamide, it is expected to exhibit moderate polarity. The amide group can act as a hydrogen bond acceptor, suggesting potential solubility in protic solvents. The aromatic rings, however, contribute to its non-polar character, indicating possible solubility in less polar, aromatic, or chlorinated solvents.

Hansen Solubility Parameters (HSP)

A more nuanced approach to predicting solubility is the use of Hansen Solubility Parameters (HSP). This model deconstructs the total cohesive energy of a substance into three components:

-

δd (Dispersion): Energy from van der Waals forces.

-

δp (Polar): Energy from dipolar intermolecular forces.

-

δh (Hydrogen Bonding): Energy from hydrogen bonds.

Experimental Determination of Equilibrium Solubility

The most reliable method for determining the solubility of a compound is through experimental measurement. The shake-flask method is a widely accepted technique for determining equilibrium solubility.[4]

Experimental Workflow: The Shake-Flask Method

The following protocol outlines the steps for determining the equilibrium solubility of 3-methyl-N-(2-methylphenyl)benzamide.

Sources

The Privileged Scaffold: Discovery, History, and Engineering of Substituted Benzanilides in Drug Development

Executive Summary

Substituted benzanilides—characterized by a stable amide linkage bridging two highly tunable aromatic rings—have evolved from simple chemical intermediates into a "privileged structure" in modern medicinal chemistry[1]. Their unique physicochemical properties, driven by specific conformational states (cis/trans isomerism) and intramolecular hydrogen bonding, allow them to act as highly selective ligands across a diverse array of biological targets[2],[3]. This whitepaper explores the historical discovery, mechanistic pathways, structure-activity relationships (SAR), and validated synthetic protocols of substituted benzanilides, providing a comprehensive guide for drug development professionals.

Historical Evolution & Conformational Dynamics

Historically, the benzanilide core was primarily utilized as a model compound for studying amide bond formation and as an intermediate in dye synthesis[4]. However, researchers soon realized that the scaffold's true potential lay in its conformational flexibility.

The biological activity of benzanilides is strictly governed by the spatial orientation of their aromatic rings. Studies have demonstrated that intramolecular hydrogen bonding can lock these molecules into distinct conformations—such as the α-form ("closed-ring") or β-form ("open-ring")—which directly dictates their receptor binding affinity[3]. Furthermore, the substitution of the nitrogen atom (N-substitution) heavily influences the cis and trans equilibrium of the amide bond, a critical factor when designing rigid analogs like spirooxindoles for targeted therapies[2].

Mechanistic Pathways and Biological Targets

The modular nature of substituted benzanilides allows them to be engineered for multiple therapeutic indications.

-

Spasmolytic Modulators (BK Channel Openers): Certain benzanilide derivatives act as potent smooth muscle relaxants. Pharmacological investigations reveal that their primary mechanism of action involves the activation (opening) of large-conductance calcium-activated potassium channels (BK channels), which induces vasodilation and antispasmodic effects in gastrointestinal tissues[5].

-

Antifungal Agents (CYP51 & SDH Inhibitors): Benzanilide-containing azoles have shown remarkable efficacy against drug-resistant fungal strains (e.g., Candida albicans) by inhibiting the fungal CYP51 enzyme, thereby blocking essential ergosterol biosynthesis[6]. Additionally, pyrazole-carboxamide derivatives of benzanilides act as Succinate Dehydrogenase Inhibitors (SDHIs), disrupting mitochondrial respiration in agricultural fungal pathogens[7].

-

Antimalarial & Antimycobacterial Agents: Substituted benzanilides have been identified as potent inhibitors of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), an enzyme critical for the parasite's de novo pyrimidine biosynthesis[8]. Furthermore, thiobenzanilide derivatives exhibit strong antimycobacterial properties by inhibiting the isocitrate lyase (ICL) enzyme[5],[8].

Caption: Mechanism of action of substituted benzanilides across various biological targets.

Structure-Activity Relationships (SAR) & Quantitative Efficacy

A critical breakthrough in benzanilide SAR was the discovery that bioisosteric replacement of the amide oxygen with a sulfur atom (yielding thiobenzanilides) drastically enhances potency. This O-to-S exchange increases the lipophilicity of the molecule and alters its hydrogen-bond acceptor profile, resulting in up to a 325-fold increase in antispasmodic activity[5].

The table below summarizes the quantitative efficacy of key benzanilide derivatives across different biological assays:

| Compound Class | Specific Derivative | Primary Target / Assay | Efficacy (IC50 / EC50) | Reference |

| Benzanilide | Compound 3 | Smooth Muscle (Spasmolytic) | 3.25 µM | [5] |

| Thiobenzanilide | Thiobenzanilide analog | Smooth Muscle (Spasmolytic) | 0.1 µM | [5] |

| Dithiobenzanilide | Compound 19 | Smooth Muscle (Spasmolytic) | 0.4 µM | [5] |

| Piperazinyl-Benzanilide | Compound 34 (4'-pyrrolidino) | P. falciparum NF54 (Malaria) | 1.68 µM | [9] |

| Pyrazole-Benzanilide | Compound Ig | Fungal SDH (C. arachidicola) | < 2.0 µg/mL | [7] |

Synthetic Methodologies & Experimental Protocols

To ensure high yields and structural fidelity, modern synthesis of benzanilides relies on optimized, self-validating protocols. Below are the field-proven methodologies for generating both standard benzanilides and their highly potent thio-derivatives.

Protocol A: Microwave-Assisted Synthesis of Substituted Benzanilides

Causality & Rationale: Conventional thermal amidation often requires harsh conditions and prolonged reaction times, leading to the thermal degradation of sensitive functional groups. Microwave irradiation facilitates rapid, uniform dielectric heating, accelerating the nucleophilic acyl substitution from hours to minutes while minimizing side-product formation[4].

Step-by-Step Methodology:

-

Reagent Preparation: In a microwave-safe reaction vial, dissolve 1.0 mmol of the substituted benzoic acid and 1.1 mmol of the substituted aniline in 5 mL of anhydrous N,N-dimethylformamide (DMF).

-

Carboxyl Activation: Add 1.2 mmol of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) and 1.2 mmol of Hydroxybenzotriazole (HOBt). Validation Check: HOBt prevents the formation of unreactive zwitterions and suppresses racemization if chiral centers are present[9].

-

Microwave Irradiation: Seal the vial and place it in a dedicated microwave synthesizer. Irradiate at 150 W, maintaining a precise temperature of 100°C for 15 minutes.

-

Cold Quenching: Cool the mixture to room temperature and pour it into 25 mL of ice-cold distilled water. Validation Check: The sudden drop in temperature and shift in solvent polarity forces the highly hydrophobic benzanilide to precipitate, leaving water-soluble coupling byproducts in solution.

-

Extraction & Purification: Extract the aqueous mixture with ethyl acetate (3 x 20 mL). Wash the combined organic layers sequentially with 1M HCl (to remove unreacted aniline), saturated NaHCO3 (to remove unreacted acid), and brine. Dry over anhydrous Na2SO4, concentrate in vacuo, and recrystallize from ethanol to yield the pure product.

Protocol B: Thionation to Thiobenzanilides (O-to-S Exchange)

Causality & Rationale: As established in the SAR data, converting the amide to a thioamide drastically improves biological activity[5]. Lawesson's reagent is utilized over phosphorus pentasulfide due to its higher solubility in organic solvents and superior chemoselectivity.

Step-by-Step Methodology:

-

Suspension: Suspend 1.0 mmol of the purified benzanilide (from Protocol A) in 15 mL of dry toluene. Toluene is selected for its high boiling point, which provides the necessary thermal energy to drive the thionation.

-

Reagent Addition: Add 0.6 mmol of Lawesson's reagent to the suspension.

-

Reflux under Inert Atmosphere: Heat the mixture to reflux (approx. 110°C) under a continuous flow of argon for 2–4 hours. Validation Check: Argon prevents the oxidative degradation of the sulfur reagent at high temperatures.

-

Reaction Monitoring: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase. The thiobenzanilide will elute with a higher Rf value than the starting material due to its increased lipophilicity.

-

Isolation: Once the starting material is fully consumed, evaporate the toluene under reduced pressure. Purify the crude yellow residue via silica gel column chromatography to isolate the highly potent thiobenzanilide.

Caption: Step-by-step synthetic workflow for generating highly potent thiobenzanilide derivatives.

Conclusion

The journey of substituted benzanilides from basic chemical building blocks to sophisticated, multi-target therapeutic agents underscores the power of rational drug design. By understanding the conformational nuances of the amide bond and leveraging targeted bioisosteric replacements (such as thioamides), researchers can continue to exploit this privileged scaffold to develop novel treatments for drug-resistant infections, malarial parasites, and smooth muscle disorders.

References

-

Benzanilides with spasmolytic activity: Chemistry, pharmacology, and SAR, ResearchGate,[Link]

-

Discovery of novel azole derivatives with benzanilide-containing hydrophobic side chains for the treatment of drug-resistant fungal, RSC Publishing,[Link]

-

Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides, PMC,[Link]

-

Oxidative dearomatic cyclization of n-substituted benzanilide derivatives: conformational effect, Clockss,[Link]

-

Discovery of Benzothiazol-2-ylthiophenylpyrazole-4-carboxamides as Novel Succinate Dehydrogenase Inhibitors, ACS Publications,[Link]

-

Crystal and Molecular Structure of N-[2-(6-Methoxy-2-oxo-2H-Chromen-4-yl-Benzofuran-3-yl]- Benzamide, SCIRP,[Link]

-

Molecular modeling studies, synthesis and biological evaluation of derivatives of N-phenylbenzamide as Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) inhibitors, ResearchGate,[Link]

-

Hybrids of Salicylalkylamides and Mannich Bases: Control of the Amide Conformation by Hydrogen Bonding, PMC,[Link]

Sources

- 1. scirp.org [scirp.org]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. Hybrids of Salicylalkylamides and Mannich Bases: Control of the Amide Conformation by Hydrogen Bonding in Solution and in the Solid State - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Buy Benzanilide | 93-98-1 [smolecule.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Versatility of N-Aryl Benzamides: A Technical Whitepaper on Rational Design, Mechanisms, and Applications

Executive Summary

N-aryl benzamides represent a highly privileged scaffold in modern medicinal chemistry. Characterized by a benzene ring attached to an amide group, this structural motif provides a versatile platform for rational drug design[1]. The planar geometry and hydrogen-bonding capacity of the amide linker allow for precise interactions with diverse biological targets. This whitepaper synthesizes current research on the pharmacological applications of N-aryl benzamides, focusing on their roles as host-directed antiviral agents, targeted anticancer therapeutics, and innovative photopharmacological switches.

Antiviral Applications: Host-Directed Therapy via hA3G Stabilization

The emergence of drug-resistant viral strains necessitates the development of antivirals with novel mechanisms of action. Rather than directly targeting viral enzymes, specific N-aryl benzamides act as host-directed therapeutics by strengthening cellular defense mechanisms[2].

Mechanism of Action: N-aryl benzamides, such as IMB-26 and its optimized derivatives (e.g., Compound 23), function as stabilizers of human apolipoprotein B mRNA-editing enzyme catalytic polypeptide-like 3G (hA3G)[2]. hA3G is a host cellular restriction factor that exerts broad-spectrum antiviral defense through the lethal editing of nascent reverse transcripts[3].

Structural Optimization Rationale: Early iterations of the amide linker between the two aromatic rings were unstable in vivo, leading to hydrolysis and loss of antiviral activity[2]. By inserting a CH₂ group between the carbonyl and amine groups, researchers successfully increased the stability of the amide linker, retaining potent activity against Hepatitis C Virus (HCV) and Enterovirus 71 (EV71)[2].

Mechanism of hA3G stabilization by N-aryl benzamides leading to viral replication inhibition.

Anticancer Therapeutics: Multi-Target Kinase and Enzyme Inhibition

The versatility of the benzamide core allows for structural modifications that significantly influence its biological target and efficacy in oncology[1].

-

Carbonic Anhydrase IX (CAIX) Inhibition: CAIX is overexpressed in hypoxic tumors and drives cancer progression. 3-sulfonamide benzoate derivatives incorporating the N-aryl benzamide core have been synthesized as potent CAIX inhibitors, demonstrating IC₅₀ values in the low nanomolar range and significant growth inhibitory effects against solid tumors[4].

-

p38α MAPK Inhibition: In renal cell carcinoma models, 4-(pyrazolopyrimidinylamino)-N-aryl benzamides have been identified as potent p38α MAPK inhibitors. These derivatives induce apoptosis and exhibit sub-micromolar cytotoxicity, outperforming standard therapies like sorafenib by up to 2.53-fold[5].

-

PARP Inhibition: A significant body of research identifies benzamide derivatives as inhibitors of poly(ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair[1]. The benzamide moiety mimics the nicotinamide portion of the NAD+ cofactor, binding to the catalytic domain of PARP and preventing its function, which is particularly lethal to cancers with BRCA1/2 mutations[1].

Photopharmacology: Optical Control of Bioactivity

Photopharmacology utilizes light to achieve targeted drug action, minimizing systemic off-target toxicity. Terminal azologization of N-aryl benzamides has emerged as a highly effective strategy in this discipline[6].

Mechanism of Action: E/Z molecular photoswitches, such as azobenzenes, are integrated into the N-aryl benzamide structure. The (E)-isomer is typically planar, while photoisomerization via specific wavelengths of light converts it to the bent (Z)-isomer[6]. This reversible geometric shift alters the drug's binding affinity to its target (e.g., sirtuin 2 or glutamate transporters), providing spatiotemporal control over pharmacological activity[6].

Reversible photoisomerization of azobenzene-linked N-aryl benzamides for targeted drug action.

Quantitative Data & Structure-Activity Relationships (SAR)

The following table summarizes the quantitative pharmacological activity of key N-aryl benzamide derivatives across different disease models.

| Compound Class / Derivative | Primary Target / Mechanism | Disease Model | IC₅₀ / Activity | Reference |

| Substituted N-phenylbenzamide (Compound 23) | hA3G Stabilization | HCV (Huh7.5 cells) | 0.57 μmol/L | [2] |

| Substituted N-phenylbenzamide (Compound 29) | Viral replication inhibition | EV71 (Vero cells) | 0.95 μmol/L | [2] |

| 3-(azepan-1-ylsulfonyl)-N-aryl benzamide (Compound 16) | CAIX Inhibition | Solid Tumors | 310 nM | [4] |

| 4-(pyrazolopyrimidinylamino)-N-aryl benzamide (Compound 19) | p38α MAPK Inhibition | Renal Cell Carcinoma (UO-31) | Sub-micromolar | [5] |

| N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-benzamide | PARP Inhibition | Prostate Cancer (PC-3) | 2.5 μM | [1] |

Experimental Workflows & Self-Validating Protocols

Protocol 1: Solvent-Free Synthesis of N-Aryl Benzamides

Causality & Rationale: Traditional syntheses use acid chlorides, coupling reagents, and toxic solvents which can degrade sensitive functional groups. A solvent-free, catalyst-free approach utilizing substituted Michaelis acids as acylating agents prevents degradation, eliminates heavy metal contamination, and ensures high yields (up to 95%)[7]. The thermal energy drives the nucleophilic attack of the amine on the activated carbonyl, releasing acetone and CO₂ as gaseous byproducts. According to Le Chatelier's principle, this gas evolution drives the reaction forward irreversibly.

Step-by-Step Workflow:

-

Reagent Preparation: Combine the substituted Michaelis acid and the target arylamine (e.g., N-methylaniline) in a molar ratio between 1:5 and 5:1[7].

-

Intermediate Formation: Heat the mixture to 80°C–100°C for 1-2 hours to facilitate the formation of the intermediate carboxylic acid[7].

-

Self-Validation Step: Monitor via Thin-Layer Chromatography (TLC). The complete disappearance of the Michaelis acid spot confirms intermediate formation before proceeding to higher temperatures.

-

-

Amidation: Elevate the temperature to 100°C–150°C and maintain for 1 to 6 hours[7].

-

Purification: Cool the mixture to room temperature. Purify the crude product via recrystallization or flash chromatography to isolate the pure N-aryl benzamide[7].

Protocol 2: In Vitro Antiviral Screening (HCV)

Causality & Rationale: To validate the hA3G stabilization mechanism, compounds must be tested in a live cellular infection model rather than a cell-free biochemical assay. Huh7.5 cells are utilized because they are highly permissive to HCV replication[2].

Step-by-Step Workflow:

-

Cell Culture & Infection: Seed Huh7.5 cells in 96-well plates. Infect with HCV at a multiplicity of infection (MOI) of 0.1[2].

-

Compound Treatment: After 2 hours of viral adsorption, remove the inoculum and add serial dilutions of the synthesized N-aryl benzamide derivatives. Use VX-950 (telaprevir), an NS3/4A protease inhibitor, as a positive control[2].

-

Incubation & Extraction: Incubate for 72 hours. Extract total intracellular RNA using a standardized silica-column based method.

-

Self-Validation Step: Include a mock-infected control to establish baseline RNA levels and a cytotoxicity control (CC₅₀) to ensure the observed viral reduction is not due to host cell death.

-

-

Quantification: Perform quantitative RT-PCR targeting the HCV RNA. Calculate the IC₅₀ by plotting the dose-response curve of viral RNA reduction versus compound concentration[2].

References

- Synthesis and antiviral activity of a series of novel N-phenylbenzamide and N-phenylacetophenone compounds as anti-HCV and anti-EV71 agents.nih.gov.

- Rational drug design in photopharmacology.rug.nl.

- Synthesis and antiviral activity of a series of novel N-phenylbenzamide and N-phenylacetophenone compounds as anti-HCV and anti-EV71 agents.scienceopen.com.

- Design and synthesis of 3-(azepan-1-ylsulfonyl)- N-aryl benzamide derivatives as potent carbonic anhydrase IX inhibitors with anticancer activities.nih.gov.

- CN106674040A - Method for preparing N-aryl amide without solvent and catalyst.google.com.

- A Comparative Analysis of the Biological Activity of 2-iodo-N-(naphthalen-1-yl)benzamide and Other Benzamide Derivatives.benchchem.com.

- Design, synthesis, and cytotoxicity screening of novel pyrazolopyrimidines over renal cell carcinoma (UO-31 cells) as p38α inhibitors, and apoptotic cells inducing activities.doi.org.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis and antiviral activity of a series of novel N-phenylbenzamide and N-phenylacetophenone compounds as anti-HCV and anti-EV71 agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scienceopen.com [scienceopen.com]

- 4. Design and synthesis of 3-(azepan-1-ylsulfonyl)- N-aryl benzamide derivatives as potent carbonic anhydrase IX inhibitors with anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Redirecting [linkinghub.elsevier.com]

- 6. research.rug.nl [research.rug.nl]

- 7. CN106674040A - Method for preparing N-aryl amide without solvent and catalyst - Google Patents [patents.google.com]

Methodological & Application

Synthesis Protocol for 3-Methyl-N-(2-methylphenyl)benzamide: A Robust Amide Bond Formation Strategy

Executive Summary

Amide bond formation is among the most commonly used reactions in the synthesis of natural products, pharmaceuticals, and fine chemicals, with over 25% of known drugs containing amide groups[1]. The synthesis of 3-methyl-N-(2-methylphenyl)benzamide (also known as N-(o-tolyl)-m-toluamide) presents a specific chemical challenge: the steric hindrance introduced by the ortho-methyl group on the aniline derivative.

This application note provides a field-proven, self-validating protocol for the synthesis of this sterically hindered biaryl amide. By utilizing a highly reactive acid chloride under anhydrous conditions, this method bypasses the sluggish kinetics often associated with standard peptide coupling reagents (e.g., EDC, DCC).

Mechanistic Rationale & Strategy

The reaction between an amine and an acid chloride is a fundamental and highly efficient acylation method[2]. While traditional Schotten-Baumann conditions utilize a biphasic aqueous/organic system with sodium hydroxide, the presence of water can lead to competitive hydrolysis of the electrophile.

To maximize the yield of 3-methyl-N-(2-methylphenyl)benzamide, this protocol employs an anhydrous nucleophilic acyl substitution .

-

Electrophile: m-Toluoyl chloride is utilized due to its extreme electrophilicity, which easily overcomes the steric bulk of the ortho-substituted nucleophile.

-

Solvent: Anhydrous dichloromethane (DCM) is selected for its excellent solvating properties for both starting materials and the resulting biaryl amide.

-

Base: N,N-Diisopropylethylamine (DIPEA) is employed as a non-nucleophilic organic base. The base neutralizes the hydrochloric acid generated in the reaction, preventing the protonation of the amine starting material and shifting the equilibrium toward the amide product[3]. Its bulky isopropyl groups prevent it from competitively attacking the acid chloride.

Figure 1: Mechanistic workflow for the synthesis of 3-methyl-N-(2-methylphenyl)benzamide.

Quantitative Reagent Matrix

Proper stoichiometry is critical. A slight excess of the acid chloride ensures complete consumption of the amine, while an excess of base ensures the reaction environment remains strictly basic. o-Toluidine is a clear to light yellow liquid with a density of ~1.008 g/mL[4] and m-toluoyl chloride has a density of ~1.173 g/mL[5].

| Reagent | MW ( g/mol ) | Density (g/mL) | Equivalents | Amount (mmol) | Mass / Volume |

| o-Toluidine | 107.15 | 1.008 | 1.0 | 10.0 | 1.07 g / 1.06 mL |